
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Overview
Description
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy is a chemical compound known for its unique structure and properties. It is a derivative of a hydrogenated pyrrole and is characterized by the presence of four methyl groups and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy typically involves the following steps:
Starting Materials: The synthesis begins with the use of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide as a precursor.
Reaction Conditions: The precursor undergoes a series of chemical reactions, including oxidation and reduction, under controlled conditions to yield the desired product.
Industrial Production: On an industrial scale, the production of this compound involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydroxylamines, which are intermediates in many chemical processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are nitroxide radicals and hydroxylamines .
Scientific Research Applications
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy can be compared with other similar compounds such as:
2,2,6,6-Tetramethyl-4-piperidone: Another compound with a similar structure but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A compound with similar stability and reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which imparts unique properties and makes it suitable for a wide range of applications .
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPVQZFNYXFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275894, DTXSID10871864 | |
Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_62447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-68-9, 96623-58-4 | |
Record name | 2154-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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